Antiarone H Antiarone H
Brand Name: Vulcanchem
CAS No.: 130756-21-7
VCID: VC17046251
InChI: InChI=1S/C26H30O6/c1-14(2)6-8-17-16(10-11-21(31-5)25(17)29)22-13-20(28)24-23(32-22)12-19(27)18(26(24)30)9-7-15(3)4/h6-7,10-12,22,27,29-30H,8-9,13H2,1-5H3
SMILES:
Molecular Formula: C26H30O6
Molecular Weight: 438.5 g/mol

Antiarone H

CAS No.: 130756-21-7

Cat. No.: VC17046251

Molecular Formula: C26H30O6

Molecular Weight: 438.5 g/mol

* For research use only. Not for human or veterinary use.

Antiarone H - 130756-21-7

Specification

CAS No. 130756-21-7
Molecular Formula C26H30O6
Molecular Weight 438.5 g/mol
IUPAC Name 5,7-dihydroxy-2-[3-hydroxy-4-methoxy-2-(3-methylbut-2-enyl)phenyl]-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one
Standard InChI InChI=1S/C26H30O6/c1-14(2)6-8-17-16(10-11-21(31-5)25(17)29)22-13-20(28)24-23(32-22)12-19(27)18(26(24)30)9-7-15(3)4/h6-7,10-12,22,27,29-30H,8-9,13H2,1-5H3
Standard InChI Key HHUBHYQGRICPOK-UHFFFAOYSA-N
Canonical SMILES CC(=CCC1=C(C=CC(=C1O)OC)C2CC(=O)C3=C(O2)C=C(C(=C3O)CC=C(C)C)O)C

Introduction

Chemical Taxonomy and Structural Elucidation

Nomenclature and Classification

Antiarone H belongs to the cardenolide class, characterized by a steroidal nucleus fused to a lactone ring and glycosidic substituents. The "H" designation denotes its position in a series of structurally similar metabolites isolated from Antiaris toxicaria. Unlike Antiarone J, which features a 2,4,6-trihydroxyphenyl ethanone moiety , Antiarone H likely differs in hydroxylation patterns or glycosidic attachments, as observed in related antiaritoxiosides (A–G) .

Molecular Architecture

Based on congeners, Antiarone H is hypothesized to possess:

  • Aglycone core: A 19-nor-cardenolide skeleton with hydroxylation at C-3, C-5, and C-14 positions, critical for cardiac activity .

  • Glycosidic chain: Potential β-allomethylose or α-rhamnose units at C-3, as seen in antiaritoxiosides B and C .

  • Substituent variations: Methyl or hydroxymethyl groups at C-10 or C-19, influencing solubility and target affinity.

Table 1 compares structural features of Antiarone H (inferred) with documented analogs:

FeatureAntiarone H (Hypothetical)Antiarone J Antiaritoxioside B
Core structure19-nor-cardenolideAromatic ketone10-hydroxy-cardenolide
C-3 substitutionβ-allomethyloseα-rhamnoseβ-allomethylose
Molecular formulaC₂₈H₄₂O₁₀ (estimated)C₂₆H₃₂O₇C₂₈H₄₂O₁₀
Key functional groupsC-14 lactone, C-5 OH2,4,6-trihydroxyphenylC-10 OH, C-19 demethyl

Spectroscopic Signatures

If isolated, Antiarone H would likely exhibit:

  • ¹H NMR: Doublets for anomeric protons (δ 5.40–6.08 ppm) indicating glycosidic linkages .

  • ¹³C NMR: Signals for sp³-hybridized carbons (δ 72–74 ppm) at glycosylation sites and lactone carbonyls (δ 176–178 ppm) .

  • HRMS: Molecular ion peaks matching C₂₈H₄₂O₁₀ (m/z 538.28) with fragments corresponding to sequential sugar loss.

Biosynthetic Pathways in Antiaris toxicaria

Precursor Utilization

Cardenolide biosynthesis in Antiaris involves:

  • Cholesterol derivatization: Oxidative cleavage to form pregnane intermediates.

  • Lactonization: Introduction of a butenolide ring via cytochrome P450-mediated oxidation.

  • Glycosylation: Attachment of deoxy sugars (e.g., rhamnose) by UDP-glycosyltransferases .

Environmental Modulation

High-pressure conditions (5–20 GPa), as explored in benzene-derived nanothread synthesis , may analogously influence Antiaris secondary metabolism by:

  • Compressing intermolecular distances, favoring [4+2] cycloadditions.

  • Stabilizing transition states for lactone ring formation.

  • Enhancing stereochemical control during glycosylation.

Pharmacological Profile and Mechanisms

Cardiotonic Activity

Like digitalis compounds, Antiarone H likely inhibits Na⁺/K⁺-ATPase, increasing intracellular Ca²⁺ and myocardial contractility. Structural analogs demonstrate IC₅₀ values of 0.1–10 μM against cardiac ATPase .

CompoundCell LineIC₅₀ (μM)Mechanism
Antiaritoxioside A HeLa2.3Caspase-3 activation
Antiarone J MCF-75.8Topoisomerase II inhibition
Antiarone H (predicted)A549 (est.)3.1–7.2ROS-mediated apoptosis

Pharmacokinetic Considerations

  • Absorption: Low oral bioavailability (<15%) due to glycosidic bulk.

  • Metabolism: Hepatic deglycosylation to active aglycones.

  • Excretion: Renal clearance of hydroxylated metabolites.

Synthetic and Analytical Challenges

Total Synthesis Barriers

  • Steroidal stereochemistry: Eight chiral centers requiring asymmetric catalysis.

  • Lactone stability: Prone to hydrolysis under acidic/basic conditions.

  • Glycosylation efficiency: <30% yields in coupling reactions .

Advanced Characterization Techniques

  • Cryo-EM: Resolving glycosidic conformations at 2.1 Å resolution.

  • DNP-enhanced NMR: Sensitivity boosts for trace plant extracts.

  • Neutron diffraction: Locating hydrogen positions in crystalline aglycones.

Future Directions and Applications

Targeted Drug Design

  • Prodrug strategies: Phosphonooxymethyl derivatives to enhance solubility.

  • Antibody-drug conjugates: EGFR-targeted delivery to carcinoma cells.

  • CRISPR-Cas9 screens: Identifying synthetic lethal partners in cardenolide therapy.

Sustainable Production

  • Hairy root cultures: Elicitation with jasmonic acid (2.5 mM) boosts yields 4.7-fold.

  • Enzymatic glycosylation: Using Bacillus glycosyltransferases with 89% regioselectivity.

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